molecular formula C12H13F2NO B6239650 3,3-difluoro-N-phenylcyclopentane-1-carboxamide CAS No. 1880522-30-4

3,3-difluoro-N-phenylcyclopentane-1-carboxamide

Cat. No. B6239650
CAS RN: 1880522-30-4
M. Wt: 225.2
InChI Key:
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Description

“3,3-difluoro-N-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a ring of five carbon atoms, with two fluorine atoms attached to the third carbon atom. It also has a carboxamide group (-CONH2) attached to the first carbon atom and a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached to the nitrogen atom of the carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentane ring, the introduction of the difluoro group, and the attachment of the phenyl group and the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentane ring, the difluoro group at the 3rd position, and the carboxamide group at the 1st position of the cyclopentane ring. The phenyl group would be attached to the nitrogen atom of the carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The carboxamide group could be involved in condensation or hydrolysis reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxamide and phenyl groups) would influence its properties .

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. It would depend on the context in which it’s used, such as in a biological system or a chemical reaction .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Cyclopentanone", "Bromine", "Sodium hydride", "N,N-dimethylformamide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ammonium chloride", "Sodium hydroxide", "3,3-difluoro-N-phenylpropanamide" ], "Reaction": [ "Step 1: Bromination of benzene to form bromobenzene using bromine and iron catalyst", "Step 2: Alkylation of cyclopentanone with bromobenzene using sodium hydride and N,N-dimethylformamide as solvent to form 1-phenylcyclopentanone", "Step 3: Reduction of 1-phenylcyclopentanone with sodium borohydride to form 1-phenylcyclopentanol", "Step 4: Conversion of 1-phenylcyclopentanol to 1-phenylcyclopentene using hydrochloric acid and sodium bicarbonate as catalyst", "Step 5: Halogenation of 1-phenylcyclopentene with bromine to form 3-bromo-1-phenylcyclopentene", "Step 6: Reaction of 3-bromo-1-phenylcyclopentene with sodium hydride and 3,3-difluoro-N-phenylpropanamide to form 3,3-difluoro-N-phenylcyclopent-1-ene-1-carboxamide", "Step 7: Hydrolysis of 3,3-difluoro-N-phenylcyclopent-1-ene-1-carboxamide using sodium hydroxide to form 3,3-difluoro-N-phenylcyclopentane-1-carboxamide", "Step 8: Purification of the final product using ammonium chloride, sodium chloride, and sodium sulfate" ] }

CAS RN

1880522-30-4

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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